molecular formula C8H16Cl2N2O2 B1382338 Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride CAS No. 1803566-98-4

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride

Cat. No.: B1382338
CAS No.: 1803566-98-4
M. Wt: 243.13 g/mol
InChI Key: NADRWRRMJFOVOR-UHFFFAOYSA-N
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Description

Discovery and Development

The discovery and development of octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride emerged from systematic investigations into bicyclic heterocyclic systems during the early 2000s. The foundational work establishing this compound class began with research into substituted hexahydropyrrolo[1,2-a]pyrazines, octahydropyrido[1,2-a]pyrazines, and decahydropyrazino[1,2-a]azepines, which demonstrated high and specific affinity to histamine H3 receptors. These early investigations revealed that compounds with structural similarity to octahydropyrrolo[1,2-a]pyrazine derivatives possessed significant biological properties, particularly in neurological applications.

The specific development of the octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid framework gained momentum through research conducted by pharmaceutical companies seeking novel proline bioisosteres. The design strategy was based on comprehensive X-ray co-crystal structure analysis of amino acid residues interacting with target proteins, leading to the identification of the bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold as a promising therapeutic platform. This systematic approach to compound design marked a significant advancement in rational drug discovery methodologies.

The synthetic accessibility of octahydropyrrolo[1,2-a]pyrazine derivatives was enhanced through the development of innovative synthetic methodologies. A notable breakthrough occurred with the discovery of a serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core, which represented the shortest access route to this pharmacologically relevant heterobicyclic system. This synthetic advancement occurred during nitro-Mannich reactions, where unexpected nitro group displacement led to efficient core formation, supported by high-resolution mass spectrometry analysis of reaction mixtures.

Development Milestone Year Key Achievement Reference
Initial heterocyclic investigations Early 2000s Discovery of histamine H3 receptor affinity
Proline bioisostere design 2013 Development of IAP protein antagonists
One-pot synthesis discovery 2024 Shortest synthetic route identification
Cascade synthesis methodology 2022 Pyrrolo[1,2-a]pyrazine formation

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains of medicinal chemistry and pharmaceutical development. This compound has established itself as a versatile synthetic intermediate with applications spanning from enzyme inhibition to receptor modulation, demonstrating remarkable utility in structure-activity relationship studies.

The compound's most prominent application emerged in the development of inhibitor of apoptosis protein antagonists, where the bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold served as a novel proline bioisostere. Lead optimization efforts utilizing this scaffold yielded compound 45, which demonstrated potent cellular inhibitor of apoptosis protein 1 inhibitory activity with an IC50 value of 1.3 nanomolar and X-chromosome-linked inhibitor of apoptosis protein inhibitory activity with an IC50 value of 200 nanomolar. These compounds additionally showed potent tumor growth inhibitory activity with a GI50 value of 1.8 nanomolar in MDA-MB-231 breast cancer cells.

X-ray crystallographic analysis of optimized compounds bound to target proteins revealed crucial molecular interactions contributing to enhanced binding affinity. The crystal structure of cellular inhibitor of apoptosis protein 1 BIR3 domain bound to octahydropyrrolo[1,2-a]pyrazine derivatives provided detailed insights into the structural basis for improved therapeutic efficacy. These structural studies demonstrated that the bicyclic framework enables optimal positioning of functional groups for target protein interaction.

Research into calcium channel blocking properties revealed another significant application domain for octahydropyrrolo[1,2-a]pyrazine derivatives. Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides demonstrated substantial calcium channel blocking activity, expanding the therapeutic potential of this compound class beyond enzyme inhibition. Patent applications documenting these calcium channel blockers highlighted the broad applicability of the octahydropyrrolo[1,2-a]pyrazine scaffold in cardiovascular therapeutics.

The adenosine A2a receptor antagonist development represented another major research application, where bicyclic piperazine derivatives incorporating octahydropyrrolo[1,2-a]pyrazine frameworks showed exceptional potency and selectivity. The most potent compound in this series exhibited a Ki value of 0.2 nanomolar with 16,500-fold selectivity versus the adenosine A1 receptor. Multiple compounds from this research demonstrated significantly improved metabolic stability and showed good oral efficacy in rodent catalepsy models relevant to Parkinson's disease.

Research Application Target Key Findings Activity Level
Apoptosis inhibition cIAP1/XIAP IC50: 1.3 nM (cIAP1) High potency
Tumor growth inhibition MDA-MB-231 cells GI50: 1.8 nM Exceptional activity
Adenosine receptor antagonism A2a receptor Ki: 0.2 nM Ultra-high affinity
Calcium channel blocking Calcium channels Multiple active compounds Broad activity

Historical Evolution of Octahydropyrrolo[1,2-a]pyrazine Chemistry

The historical evolution of octahydropyrrolo[1,2-a]pyrazine chemistry reflects a progressive understanding of heterocyclic synthesis methodologies and their applications in pharmaceutical research. Early investigations into related heterocyclic systems established the foundation for subsequent developments in this chemical space. The evolution from simple heterocyclic frameworks to complex, bioactive derivatives demonstrates the maturation of medicinal chemistry approaches over the past two decades.

The transition from traditional synthetic approaches to modern cascade methodologies marked a significant evolutionary milestone in octahydropyrrolo[1,2-a]pyrazine chemistry. Cascade synthesis techniques employing condensation, cyclization, and aromatization reactions of substituted 2-formyl-N-propargylpyrroles with active methylene compounds provided efficient access to pyrrolo[1,2-a]pyrazine frameworks. These methodologies utilized various reagents including nitromethane, alkyl malonates, methyl cyanoacetate, and malononitrile under basic conditions to achieve satisfactory yields of 6,7-disubstituted products.

The development of N-allenyl-2-formylpyrroles as more reactive substrates than 2-formyl-N-propargylpyrroles represented a significant advancement in synthetic efficiency. These allenyl-containing substrates furnished expected products in higher yields, suggesting that allenyl-containing intermediates serve as reactive species in the reaction mechanism prior to cyclization. This mechanistic understanding enabled optimization of synthetic protocols for improved efficiency and selectivity.

Contemporary synthetic developments have focused on expanding the scope of accessible octahydropyrrolo[1,2-a]pyrazine derivatives through innovative reaction pathways. The discovery of nitro group displacement during nitro-Mannich reactions leading to one-pot core formation represents a paradigm shift toward more efficient synthetic strategies. High-resolution mass spectrometry analysis of reaction mixtures provided mechanistic insights supporting proposed reaction pathways, enabling rational optimization of synthetic conditions.

The evolution of structure-activity relationship studies has demonstrated increasingly sophisticated approaches to optimizing biological activity within the octahydropyrrolo[1,2-a]pyrazine framework. Early studies focused on basic structural modifications, while recent investigations employ advanced computational modeling and crystallographic analysis to guide rational design decisions. This evolution reflects broader trends in medicinal chemistry toward more precise, structure-based drug design methodologies.

Evolutionary Period Key Developments Synthetic Advances Biological Applications
Early 2000s Basic heterocyclic synthesis Traditional cyclization methods Histamine receptor studies
2010s Structure-based design Crystallography-guided optimization Enzyme inhibitor development
2020s Advanced cascade chemistry One-pot synthetic strategies Multi-target therapeutic approaches

The integration of computational chemistry approaches with experimental synthesis has characterized recent evolutionary trends in octahydropyrrolo[1,2-a]pyrazine research. Modern investigations employ molecular modeling to predict binding interactions and optimize synthetic targets before experimental validation. This computational integration has accelerated discovery timelines and improved success rates in identifying bioactive compounds within this chemical class.

Contemporary research directions emphasize sustainability and efficiency in octahydropyrrolo[1,2-a]pyrazine synthesis, reflecting broader trends toward green chemistry principles. The development of one-pot synthetic methodologies reduces solvent usage and eliminates intermediate purification steps, aligning with environmental sustainability goals while maintaining synthetic efficiency. These developments position octahydropyrrolo[1,2-a]pyrazine chemistry at the forefront of modern synthetic methodology development.

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-2-1-4-10(6)5-3-9-7;;/h6-7,9H,1-5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADRWRRMJFOVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NCCN2C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization Strategies

  • Cyclization of Pyrrole with Acyl (Bromo)acetylenes : This method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO).

  • Palladium-Catalyzed Direct Arylation : Pyrrolo[1,2-a]pyrazine cores can be functionalized via palladium-mediated C6 arylation with aryl bromides.

  • Base-Mediated N-Alkylation : Pyrrole-2-carboxaldehyde reacts with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to introduce nitrogen.

Formation of Dihydrochloride Salt

The conversion to the dihydrochloride form involves reacting the free base with HCl in stoichiometric ratios (2:1 base-to-acid).

Analytical Techniques for Characterization

Characterization of this compound involves several analytical techniques:

  • HPLC-UV/HRMS : For purity assessment and structural confirmation using C18 columns with 0.1% TFA in water/acetonitrile gradients.
  • Chiral Chromatography : To resolve enantiomers using Chiralpak® columns and hexane/isopropanol mobile phases.
  • GC-MS : For volatile derivatives; derivatization with BSTFA enhances detectability.
  • X-ray Crystallography : To confirm stereochemistry and salt form.

Synthetic Routes and Conditions

Method Key Reagents/Conditions Yield Range Reference
Palladium-catalyzed arylation Pd(TFA)₂, aryl bromides, DMF, 80°C 60-75%
N-alkylation/cyclization NH₄OAc, EtOH, reflux 50-65%
Dihydrochloride salt formation HCl (gaseous), Et₂O 85-90%

Chemical Reactions Analysis

Types of Reactions

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through reactions such as:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Utilizing alkyl halides or acyl chlorides .

Biology

The compound exhibits notable biological activities , including:

  • Antimicrobial properties, showing efficacy against various bacterial strains, making it a candidate for antibiotic development.
  • Potential roles in inhibiting apoptosis proteins, thus interfering with apoptotic pathways .

Pharmaceutical Development

Research indicates that octahydropyrrolo[1,2-a]pyrazine derivatives are being investigated for their potential use in treating:

  • Infections: As a potential antibiotic agent.
  • Cancer: By modulating enzyme activity related to cell proliferation.
  • Neurological Disorders: It has been studied for its effects on conditions such as epilepsy and depression .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of octahydropyrrolo[1,2-a]pyrazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, suggesting its potential as a new class of antibiotics .

Case Study 2: Cancer Research

In preclinical trials, octahydropyrrolo[1,2-a]pyrazine compounds demonstrated the ability to inhibit specific cancer cell lines by targeting protein synthesis pathways. This mechanism highlights its promise in oncology research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride with structurally analogous compounds, focusing on substituent effects, stereochemistry, and functional applications.

Structural Analogs in Microbial Systems

Compounds such as (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS: N/A) and pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (CAS: N/A) have been isolated from Streptomyces and Bacillus strains. These derivatives lack the carboxylic acid group but feature dione substituents, which correlate with their antioxidant activities in microbiological assays . For example, the 1,4-dione moiety enhances electron-donating capacity, contributing to free radical scavenging, whereas the dihydrochloride salt in the target compound may improve solubility for in vitro applications .

Enantiomeric Variants

The (R)- and (S)-enantiomers of octahydropyrrolo[1,2-a]pyrazine dihydrochloride (e.g., CAS: 1092076-07-7 and 634922-11-5) share identical molecular formulas (C₇H₁₆Cl₂N₂) and weights (199.12 g/mol) but differ in stereochemical configuration. The (R)-enantiomer is commercially available at 95% purity for chiral synthesis studies, while the (S)-enantiomer is similarly utilized in asymmetric catalysis .

Fluorophore-Modified Derivatives

In photophysical applications, octahydropyrrolo[1,2-a]pyrazine-fused rhodamines (e.g., compounds 25–31) exhibit enhanced Stokes shifts (56–99 nm) compared to unmodified rhodamines. These derivatives replace the carboxylic acid group with electron-donating/withdrawing substituents (e.g., acetyl groups), optimizing their utility in near-infrared (NIR) imaging . In contrast, the dihydrochloride salt in the target compound likely prioritizes stability over photophysical performance.

Bioactive Hydrochloride Salts

Compounds like octahydropyrrolo[1,2-a]pyrazine hydrochloride (CAS: 118926-48-0) and 6-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1379205-21-6) demonstrate how alkyl substituents and hydrochloride counts affect solubility and bioavailability.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Source
This compound (R) 1092076-07-7 C₇H₁₆Cl₂N₂ 199.12 Carboxylic acid, dihydrochloride Antioxidant research Synthetic
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride 634922-11-5 C₇H₁₄N₂·2HCl 199.12 Dihydrochloride Chiral synthesis Synthetic
(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione N/A C₈H₁₂N₂O₂ 168.20 1,4-Dione, methyl Antioxidant (microbial) Streptomyces
Octahydropyrrolo[1,2-a]pyrazine-fused rhodamine 25 N/A C₂₈H₂₈Cl₂N₄O₂ 535.45 Rhodamine fusion NIR imaging Synthetic

Table 2: Physicochemical Properties

Compound Name Storage Conditions Purity (%) Hazard Statements
(R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Inert, 2–8°C 95 H314 (skin corrosion)
6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride Ambient 95 Not reported
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- N/A N/A N/A

Biological Activity

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological properties. Understanding its mechanisms of action and potential therapeutic applications is crucial for advancing its use in medicinal chemistry.

  • Molecular Formula : C9_{9}H12_{12}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : Approximately 199.12 g/mol
  • Structure : The compound features a bicyclic structure composed of a pyrrolo and pyrazine moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that octahydropyrrolo[1,2-a]pyrazine derivatives exhibit significant antibacterial activity. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways, making it a potential candidate for developing new antibiotics against resistant bacterial strains.

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has shown promise as an anticancer agent. It acts as an inhibitor of apoptosis proteins (IAPs), which are known to confer resistance to cancer therapies. By targeting these proteins, the compound enhances apoptosis in cancer cells, particularly in models of colon cancer, lung cancer, and melanoma .

Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects on various cancer cell lines:

  • Compound A (derived from octahydropyrrolo[1,2-a]pyrazine) demonstrated a reduction in cell viability by up to 70% in colon cancer cells after 48 hours of treatment.
  • Mechanism : The compound disrupts mitochondrial function and induces caspase-dependent apoptosis pathways.

Neuropharmacological Effects

The compound also interacts with dopamine receptors, particularly the D4 receptor subtype. This interaction suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The ability to act as a dopamine receptor antagonist or inverse agonist positions it as a candidate for further research in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in cell proliferation and microbial growth.
  • Receptor Modulation : It exhibits high affinity for the histamine H3 receptor and dopamine D4 receptor, influencing neurotransmitter release and signaling pathways.
  • Cell Membrane Disruption : By interacting with microbial membranes, it compromises their integrity, leading to cell death.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

  • Absorption : Enhanced solubility due to dihydrochloride salt form increases bioavailability.
  • Metabolism : Primarily metabolized in the liver; metabolites exhibit similar biological activities.
  • Excretion : Renal excretion of unchanged drug and metabolites.

Q & A

Q. Table 1. Synthetic Routes and Conditions

MethodKey Reagents/ConditionsYield RangeReference
Palladium-catalyzedPd(TFA)₂, aryl bromides, DMF, 80°C60-75%
N-alkylation/cyclizationNH₄OAc, EtOH, reflux50-65%
Dihydrochloride saltHCl (gaseous), Et₂O85-90%

Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC-UV/HRMS : For purity assessment and structural confirmation. Use C18 columns with 0.1% TFA in water/acetonitrile gradients .
  • Chiral chromatography : To resolve enantiomers (e.g., (R)- vs. (S)-forms) using Chiralpak® columns and hexane/isopropanol mobile phases .
  • GC-MS : For volatile derivatives; derivatization with BSTFA enhances detectability .
  • X-ray crystallography : To confirm stereochemistry and salt form (dihydrochloride vs. hydrochloride) .

Q. Table 2. Analytical Parameters

TechniqueColumn/ConditionsDetection LimitReference
HPLC-UVC18, 0.1% TFA, 30°C0.1 µg/mL
Chiral HPLCChiralpak® AD-H, hexane/IPA (90:10)0.5 µg/mL
GC-MSDB-5MS, He carrier, 250°C10 ng/mL

What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, respirator) in ventilated hoods .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

How does the dihydrochloride form affect the compound's physicochemical properties compared to the free base?

Methodological Answer:

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, whereas free bases are often lipid-soluble .
  • Stability : The dihydrochloride form enhances stability against oxidation but may hydrolyze under basic conditions (pH >8) .
  • Bioavailability : Salt forms improve oral absorption by enhancing dissolution rates in gastrointestinal fluids .

What strategies can resolve contradictions in solubility data reported across studies?

Methodological Answer:

  • Standardized buffers : Use consistent pH (e.g., PBS pH 7.4) and ionic strength to minimize variability .
  • Temperature control : Ensure measurements are taken at 25°C ± 0.5°C to avoid thermal degradation .
  • Validation via multiple methods : Cross-check solubility using HPLC (saturated solutions) and nephelometry .

How can stereochemical variations (e.g., (R)- vs. (S)-enantiomers) impact biological activity?

Methodological Answer:

  • Enantioselective assays : Test isolated enantiomers in receptor-binding studies (e.g., enzyme inhibition or cellular uptake) .
  • Case example : (R)-enantiomers of pyrrolo[1,2-a]pyrazine derivatives show 10-fold higher affinity for ALP (alkaline phosphatase) in fluorescent probes compared to (S)-forms .
  • Analytical resolution : Use chiral columns or NMR with chiral shift reagents to quantify enantiomeric excess .

How is this compound used in developing fluorescent probes for super-resolution imaging?

Methodological Answer:

  • Design strategy : Replace dialkylamino groups with 2-(2,2,2-trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine to enhance photostability and Stokes shift .
  • Functionalization : Modify one side of the xanthene scaffold while retaining free amino/hydroxyl groups for targeting (e.g., ALP sensing) .
  • Performance metrics : Achieve brightness (ε × φ) >10,000 M⁻¹cm⁻¹ and photostability >1 hour under laser irradiation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride
Reactant of Route 2
Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride

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